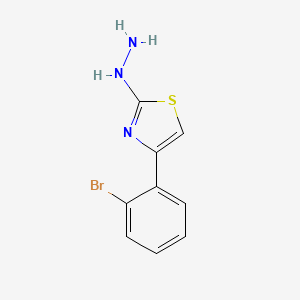

4-(2-Bromophenyl)-2-hydrazinylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3S |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

[4-(2-bromophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H8BrN3S/c10-7-4-2-1-3-6(7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

CXRKIIPTLVBERF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NN)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of the 4 2 Bromophenyl 2 Hydrazinylthiazole Scaffold

Reactivity of the 2-Hydrazinyl Moiety

The 2-hydrazinyl group is a potent nucleophile and a valuable precursor for the synthesis of more complex molecular architectures. Its reactivity is primarily centered around the terminal nitrogen atom, which readily engages in condensation and cyclization reactions.

Table 1: Examples of Schiff Base Formation via Condensation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Schiff Base (Hydrazone) |

| 4-(2-Bromophenyl)-2-hydrazinylthiazole | Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-4-(2-bromophenyl)thiazole |

| This compound | 4-Methoxybenzaldehyde | 2-[2-(4-Methoxybenzylidene)hydrazinyl]-4-(2-bromophenyl)thiazole |

| This compound | Acetone | 4-(2-Bromophenyl)-2-[2-(propan-2-ylidene)hydrazinyl]thiazole |

| This compound | 2-Hydroxy-naphthaldehyde | 2-[2-(2-Hydroxynaphthalen-1-ylmethylene)hydrazinyl]-4-(2-bromophenyl)thiazole ijpsi.org |

The hydrazinyl moiety is instrumental in constructing fused or linked heterocyclic systems. The two nitrogen atoms of the hydrazine group can act as nucleophiles to react with bifunctional electrophiles, leading to the formation of new rings. A prominent example is the synthesis of thiazolyl-substituted pyrazoles or pyrazolines. researchgate.netnih.gov This is often achieved by reacting the 2-hydrazinylthiazole (B183971) with α,β-unsaturated ketones (chalcones) or their equivalents. researchgate.netnih.gov These reactions provide a pathway to complex molecules containing multiple heterocyclic units, such as thiazole-linked triazoles and pyrazolines. nih.gov

Table 2: Cyclization Reactions to Form Fused or Linked Heterocycles

| Reactant 1 | Reactant 2 | Resulting System | Heterocycle Formed |

| This compound | 1,3-Diphenylprop-2-en-1-one (Chalcone) | 4-(2-Bromophenyl)-2-[3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl]thiazole | Pyrazoline nih.gov |

| This compound | Acetylacetone | 4-(2-Bromophenyl)-2-[3,5-dimethyl-1H-pyrazol-1-yl]thiazole | Pyrazole |

| This compound | Diethyl malonate | 1-[4-(2-Bromophenyl)thiazol-2-yl]pyrazolidine-3,5-dione | Pyrazolidinedione |

Transformations Involving the 2-Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile functional handle, enabling transformations that are otherwise difficult to achieve on an unfunctionalized aromatic ring, particularly carbon-heteroatom cross-coupling reactions.

The aryl bromide of the this compound scaffold is an ideal substrate for palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.netrsc.org This transformation is highly valuable for synthesizing derivatives where the bromine atom is replaced by a variety of amino groups. An alternative, classical method is the Ullmann-Goldberg reaction, which typically employs a copper catalyst, often at higher temperatures, to achieve similar C-N bond formation.

Table 3: C-N Cross-Coupling Reactions of the Bromophenyl Moiety

| Coupling Partner (Amine) | Reaction Type | Catalyst/Reagents | Product |

| Aniline | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(2-(Phenylamino)phenyl)-2-hydrazinylthiazole |

| Morpholine | Buchwald-Hartwig | Pd(OAc)₂, RuPhos, NaOtBu | 4-(2-(Morpholino)phenyl)-2-hydrazinylthiazole |

| Benzimidazole | Ullmann-Goldberg | CuI, L-proline, K₂CO₃ | 4-(2-(1H-Benzo[d]imidazol-1-yl)phenyl)-2-hydrazinylthiazole |

The bromophenyl ring can undergo further functionalization via electrophilic aromatic substitution (EAS). The reactivity of the ring is influenced by two competing factors: the bromine atom, which is a deactivating but ortho, para-directing group, and the thiazole (B1198619) ring, which is an electron-withdrawing and deactivating group. Due to the combined deactivating effect, EAS reactions such as nitration, sulfonation, or further halogenation typically require forcing conditions. The substitution pattern is dictated by the directing effects, with the incoming electrophile favoring the position para to the bromine atom (C5') and meta to the thiazole substituent.

Table 4: Predicted Electrophilic Aromatic Substitution on the Bromophenyl Ring

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 4-(2-Bromo-5-nitrophenyl)-2-hydrazinylthiazole |

| Bromination | Br₂, FeBr₃ | 4-(2,5-Dibromophenyl)-2-hydrazinylthiazole |

| Sulfonation | Fuming H₂SO₄ | 3-Bromo-4-(2-hydrazinylthiazol-4-yl)benzenesulfonic acid |

Reactivity of the Thiazole Heterocyclic Core

The thiazole ring is an electron-deficient heterocycle with its own characteristic reactivity, although the substitution at the C2 and C4 positions in the parent scaffold somewhat limits the available transformations. wikipedia.org

The lone pair of electrons on the ring nitrogen atom (N3) makes it susceptible to protonation or alkylation. pharmaguideline.com Reaction with alkyl halides can lead to the formation of quaternary thiazolium salts. pharmaguideline.com The proton at the C5 position is the most acidic proton on the thiazole ring and can be removed by a strong base, such as an organolithium reagent. The resulting lithiated species can then react with various electrophiles, allowing for functionalization at the C5 position. wikipedia.org While the C2 position is generally the most electron-deficient and susceptible to nucleophilic attack, it is already substituted in the parent compound. pharmaguideline.com

Table 5: Potential Reactions of the Thiazole Core

| Reaction Type | Reagents | Site of Reaction | Product |

| N-Alkylation | Methyl iodide (CH₃I) | N3 | 4-(2-Bromophenyl)-2-hydrazinyl-3-methyl-3H-thiazol-1-ium iodide |

| C5-Deprotonation/ Electrophilic Quench | 1. n-BuLi 2. CO₂ | C5 | This compound-5-carboxylic acid |

| C5-Halogenation | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-4-(2-bromophenyl)-2-hydrazinylthiazole |

Functionalization and Derivatization at C5 Position of the Thiazole Ring

The C5 position of the thiazole ring in this compound is a key site for functionalization, allowing for the introduction of a variety of substituents to modulate the compound's physicochemical and biological properties. The reactivity of this position is significantly influenced by the electronic nature of the substituents at the C2 and C4 positions. The hydrazinyl group at C2 is an electron-donating group, which increases the electron density of the thiazole ring, thereby activating it towards electrophilic substitution. Conversely, the 2-bromophenyl group at C4 can exert both inductive and resonance effects that modulate this reactivity.

Several synthetic strategies can be employed to introduce functional groups at the C5 position. Electrophilic substitution reactions are among the most common methods for the derivatization of electron-rich heterocyclic systems like the thiazole scaffold in this compound.

Table 1: Potential Electrophilic Substitution Reactions at the C5 Position of this compound

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent like DMF or chloroform. | 5-Bromo-4-(2-bromophenyl)-2-hydrazinylthiazole or 5-Chloro-4-(2-bromophenyl)-2-hydrazinylthiazole |

| Nitration | A mixture of nitric acid and sulfuric acid, typically at low temperatures. | 4-(2-Bromophenyl)-2-hydrazinyl-5-nitrothiazole |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by aqueous workup. | This compound-5-carbaldehyde |

| Mannich Reaction | Formaldehyde and a secondary amine (e.g., dimethylamine) in an acidic medium. | 5-((Dimethylamino)methyl)-4-(2-bromophenyl)-2-hydrazinylthiazole |

Detailed research has demonstrated the feasibility of such transformations on analogous thiazole systems. For instance, the Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich heterocycles. In the context of this compound, the electron-donating nature of the hydrazinyl group would facilitate the electrophilic attack of the Vilsmeier reagent at the C5 position. Similarly, halogenation using reagents like N-bromosuccinimide provides a direct route to 5-halo-substituted derivatives, which can serve as versatile intermediates for further modifications through cross-coupling reactions.

The introduction of a nitro group via nitration further exemplifies the derivatization potential at the C5 position. The resulting 5-nitro derivative can be subsequently reduced to an amino group, opening up avenues for a wide range of further chemical transformations, including diazotization and amide bond formation. The Mannich reaction offers a pathway to introduce aminomethyl functionalities, which are of interest for their potential biological activities.

Impact of Substituent Electronic and Steric Effects on Overall Molecular Reactivity

The hydrazinyl group at the C2 position is a strong electron-donating group due to the presence of lone pairs on the nitrogen atoms, which can be delocalized into the thiazole ring. This donation of electron density significantly activates the ring towards electrophilic attack, with the C5 position being the most nucleophilic site.

Sterically, the 2-bromophenyl group can impose significant hindrance around the C4 and C5 positions. This steric bulk can influence the approach of reagents, potentially slowing down reactions at the C5 position or favoring the attack of smaller electrophiles. The ortho-bromo substituent on the phenyl ring can also lead to through-space interactions that may affect the conformation of the molecule and the accessibility of the C5 position.

The interplay of these electronic and steric factors is critical in predicting the outcome of chemical reactions. For instance, in electrophilic aromatic substitution reactions at the C5 position, the activating effect of the C2-hydrazinyl group is the dominant factor, directing the substitution to this site. However, the rate of the reaction might be modulated by the steric hindrance and the subtle electronic effects of the C4-substituent.

Table 2: Predicted Impact of Hypothetical C5-Substituents on the Reactivity of the this compound Scaffold

| C5-Substituent | Electronic Effect | Steric Effect | Predicted Impact on Further Electrophilic Substitution |

|---|---|---|---|

| -NO₂ | Strong electron-withdrawing | Small | Deactivates the ring, making further substitution less favorable. |

| -CHO | Electron-withdrawing | Moderate | Deactivates the ring towards further electrophilic attack. |

| -Br | Inductively withdrawing, mesomerically donating | Moderate | Mildly deactivating; can be used for cross-coupling reactions. |

| -NH₂ | Strong electron-donating | Small | Strongly activates the ring, but may lead to over-reactivity or side reactions. |

Computational and Theoretical Investigations of 4 2 Bromophenyl 2 Hydrazinylthiazole and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of thiazole (B1198619) derivatives. irjweb.com Calculations are often performed using the B3LYP method with a 6-311G(d,p) basis set to optimize the molecular geometry and analyze various parameters. kbhgroup.in

Geometry Optimization and Detailed Molecular Structure Analysis (Bond Lengths, Bond Angles, Dihedral Angles)

The geometry of 2-hydrazinylthiazole (B183971) derivatives has been optimized using DFT methods to predict their most stable conformation. kbhgroup.in Analysis of a representative 2-(2-hydrazineyl)thiazole derivative reveals key structural features. For instance, the bond length of the exocyclic imine bond (C=N) is approximately 1.2866 Å, while the imine bond within the thiazole ring is slightly longer at 1.2964 Å. kbhgroup.in The increased length of the internal C=N bond is attributed to the +R effect (a resonance effect) of the sulfur atom in the thiazole ring. kbhgroup.in

The C-S bond lengths within the thiazole ring are typically around 1.7577 Å and 1.7456 Å. The N-N bond in the hydrazinyl moiety is reported to be 1.3545 Å, and the C-N bond connecting the hydrazinyl group to the thiazole ring has a partial double bond character due to resonance, with a length of about 1.3691 Å. kbhgroup.in The N-H bond is generally shorter than C-H bonds due to the higher electronegativity of the nitrogen atom. kbhgroup.in

Interactive Data Table: Selected Bond Lengths in a Representative 2-Hydrazinylthiazole Derivative This data is based on a related 2-(2-hydrazineyl)thiazole derivative and provides an approximation for the title compound.

| Bond | Bond Length (Å) |

|---|---|

| C=N (exocyclic) | 1.2866 |

| C=N (thiazole ring) | 1.2964 |

| N-N | 1.3545 |

| C-S (adjacent to N) | 1.7577 |

| C-S (adjacent to C) | 1.7456 |

| C-N (ring to hydrazinyl) | 1.3691 |

Bond angles in similar bromophenyl-pyrazole molecules, calculated using theoretical methods, are generally found to be between 112° and 122°. researchgate.net For example, the C-C-Br bond angle is reported as approximately 119.5° to 119.6°. researchgate.net These theoretical calculations of molecular geometry often show good agreement with experimental data from X-ray crystallography. researchgate.net

Electronic Structure Characterization (Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps and Visualizations)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and electronic conductivity. scispace.com A smaller energy gap suggests that a molecule is more reactive and that charge transfer can occur more easily within the molecule. kbhgroup.inniscpr.res.in

For a related compound, 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide, DFT calculations showed a HOMO-LUMO energy gap of approximately 4.573 eV in the gaseous phase. researchgate.net In another thiazole derivative, the calculated energy gap was -4.6991 eV. irjweb.com The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. scispace.com Analysis of these orbitals helps to elucidate the charge transfer interactions that can occur within the molecule. scispace.comniscpr.res.in

Electrostatic Potential Surface (MESP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable computational method used to visualize the charge distribution on a molecule and identify its reactive sites. kbhgroup.in The MESP map illustrates regions of positive, negative, and neutral electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. irjweb.com

In MESP analysis, different colors represent varying potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Blue represents electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green areas signify neutral potential. irjweb.com For 2-hydrazinylthiazole derivatives, MESP plots are computed to locate these potential reactive sites and understand intermolecular interactions. kbhgroup.in

Mulliken and Natural Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom within a molecule. niscpr.res.in This analysis provides insights into the charge density and the electronic structure. kbhgroup.in The calculated atomic charges influence a molecule's dipole moment, polarizability, and other molecular properties. niscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited-state properties of molecules. kbhgroup.in This method is particularly useful for calculating electronic absorption spectra, including absorption energies, oscillator strengths, and the nature of electronic transitions. kbhgroup.in

For a representative 2-(2-hydrazineyl)thiazole derivative, TD-DFT calculations have been performed at the B3LYP/6-311G(d,p) level of theory to simulate its UV-Visible spectrum. kbhgroup.in The results are often analyzed in different environments, such as the gas phase and in solvents like dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), to understand the effect of solvent polarity on electronic transitions. The theoretically computed spectra are frequently compared with experimental results, and a good correlation between them validates the computational approach. kbhgroup.in For example, a calculated absorption band at 311.82 nm in DCM was correlated with an experimental value of 303.60 nm. kbhgroup.in

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico techniques, especially molecular docking, are increasingly important tools in drug discovery for predicting the binding affinity and interaction modes of a ligand with a biological target, such as a protein or enzyme. niscpr.res.innih.gov

Derivatives closely related to 4-(2-Bromophenyl)-2-hydrazinylthiazole have been the subject of such studies. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated good docking scores within the binding pockets of various microbial and cancer-related proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT). nih.govresearchgate.net Similarly, 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles have been docked with human pancreatic α-amylase to investigate their potential as antidiabetic agents, with one derivative showing a strong binding energy of -8.833 kcal/mol. nih.gov These docking studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rational basis for designing more potent therapeutic agents. nih.gov

Coordination Chemistry and Metal Complexes of Hydrazinylthiazole Ligands

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2-hydrazinylthiazole (B183971) ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695). The reaction mixture is often refluxed to facilitate complex formation, after which the solid complex can be isolated by filtration. ijper.org

Complexation with Transition Metal Ions (e.g., Ni(II), Cu(II), Mn(II), Zn(II), Co(II))

Hydrazinylthiazole derivatives readily form complexes with a variety of first-row transition metal ions. Studies on analogous thiazole-containing ligands have demonstrated successful complexation with Ni(II), Cu(II), Zn(II), Co(II), and Mn(II). ijper.orgresearch-nexus.net The nature of the metal ion, including its size, charge, and d-electron configuration, plays a crucial role in determining the stoichiometry and geometry of the resulting complex.

Determination of Stoichiometry and Coordination Geometry (e.g., Octahedral, Square Planar)

Elemental analysis is a fundamental technique used to determine the stoichiometry of the metal complexes, revealing the metal-to-ligand ratio. researchgate.net This information, combined with spectroscopic and magnetic data, helps in elucidating the coordination geometry.

For many transition metal complexes involving thiazole-based ligands, an octahedral geometry is commonly observed. ijper.orgresearch-nexus.net However, other geometries are also possible. For example, studies on N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide found octahedral geometry for its Cu(II), Co(II), and Ni(II) complexes, while the Zn(II) complex adopted a tetrahedral geometry. ijper.org The final geometry is a result of a delicate balance between the ligand's steric and electronic properties and the coordination preferences of the metal ion.

Common Geometries of Transition Metal Complexes with Thiazole-Based Ligands:

| Metal Ion | Typical Coordination Geometry | Example Ligand System |

| Ni(II) | Octahedral | (Thiazol-2-yl)hydrazone derivatives researchgate.net, Thiazole-based Schiff bases ijper.org |

| Cu(II) | Octahedral | Thiazole-based Schiff bases ijper.org |

| Co(II) | Octahedral | Thiazole-based Schiff bases ijper.org |

| Zn(II) | Tetrahedral, Octahedral | Thiazole-based Schiff bases ijper.org, (Thiazol-2-yl)hydrazone derivatives researchgate.net |

| Mn(II) | Octahedral | Ligands with azomethine and thiazole (B1198619) groups research-nexus.net |

Spectroscopic Characterization of Coordination Compounds (e.g., IR, Electronic Absorption Spectroscopy)

Spectroscopic methods are indispensable for characterizing the formation and structure of coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. The comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, a shift in the ν(C=N) (azomethine) stretching frequency to a lower wavenumber upon complexation indicates the coordination of the azomethine nitrogen to the metal center. nih.gov Similarly, changes in the bands associated with the thiazole ring and N-H vibrations can confirm their participation in the coordination sphere. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide valuable information about the coordination geometry. The spectra of transition metal complexes typically show d-d transition bands in the visible region. The position and intensity of these bands are characteristic of the metal ion's d-orbital splitting, which is a direct consequence of the coordination environment. For example, the electronic spectra can help distinguish between octahedral and tetrahedral geometries for a given metal ion. ijper.org In addition to d-d transitions, intraligand and charge-transfer bands are often observed in the UV region.

Crystallographic Analysis of Metal Complexes, including Coordination Polymers

Furthermore, the multifunctional nature of hydrazinylthiazole ligands, with their multiple donor sites, makes them suitable candidates for the construction of coordination polymers. In these structures, the ligand can bridge between metal centers, leading to the formation of one-, two-, or three-dimensional networks. For example, a Zn(II) complex with a (thiazol-2-yl)hydrazone derivative has been shown to form an intricate 3D metal-organic framework. researchgate.net The design of such coordination polymers is an active area of research, driven by their potential applications in areas such as catalysis, gas storage, and materials science.

Influence of Coordination on the Electronic Structure and Chemical Reactivity of the Hydrazinylthiazole Moiety

The coordination of a hydrazinylthiazole ligand to a metal ion significantly alters its electronic structure and chemical reactivity. nih.gov The donation of electron density from the ligand's donor atoms to the metal center modifies the electron distribution throughout the thiazole and hydrazinyl moieties. This electronic perturbation can be observed through changes in spectroscopic properties and can influence the reactivity of the ligand.

Theoretical studies, such as those employing density functional theory (DFT), can provide deeper insights into these changes. researchgate.net By calculating parameters like molecular electrostatic potential and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), it is possible to quantify the electronic effects of coordination. nih.gov This modulation of the ligand's electronic properties can enhance or alter its inherent chemical reactivity, a principle that is often exploited in the design of metal-based catalysts and functional materials. nih.gov

Mechanistic Insights into Biological Interactions and Rational Design Principles

Investigation of Molecular Mechanisms of Interaction with Biological Targets (e.g., Enzymes, Protein Kinases, Specific Protein Domains)

The 4-(Aryl)-2-hydrazinylthiazole scaffold serves as a versatile backbone for developing compounds that interact with a variety of biological targets. Mechanistic studies reveal that these derivatives can modulate cellular pathways through specific interactions with enzymes and proteins crucial for disease progression. For instance, certain derivatives have been found to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is vital for tumor growth. researchgate.net One such compound demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.093 µM. researchgate.net Other research has focused on the eukaryotic initiation factor 4E (eIF4E), which is often overexpressed in various cancers. A novel hydrazinyl thiazole (B1198619) derivative, compound A37, was shown to have a strong affinity for the eIF4E protein, thereby inhibiting the eIF4E/eIF4G interaction and regulating the Ras/MAPK/eIF4E signaling pathway, leading to antitumor effects. nih.gov

The 2-hydrazinylthiazole (B183971) framework is a key feature in the design of various enzyme inhibitors. Studies on related compounds provide insight into the potential mechanisms of 4-(2-Bromophenyl)-2-hydrazinylthiazole.

α-Amylase Inhibition: This enzyme is a key target in the management of type 2 diabetes. Several series of 2-(2-arylidenehydrazinyl)-4-(aryl)thiazoles have been evaluated for their α-amylase inhibitory potential. For example, a series of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles showed excellent α-amylase inhibition, with the most potent compounds exhibiting IC50 values as low as 16.34 ± 2.67 μM. nih.gov Similarly, fluorinated hydrazinylthiazole derivatives have demonstrated significant inhibitory activity, with one compound showing an IC50 value of 5.14 ± 0.03 μM, which is more potent than the standard drug acarbose (IC50 = 5.55 ± 0.06 μM). nih.gov The mechanism of inhibition is believed to involve the binding of the thiazole derivative to the active site of the enzyme, preventing the breakdown of complex carbohydrates.

Monoamine Oxidase (MAO) Inhibition: Derivatives of 4-(aryl)thiazol-2-ylhydrazone have been synthesized and assessed for their ability to inhibit human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes linked to neurodegenerative disorders. researchgate.net Studies on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed that these compounds can act as selective and reversible inhibitors of hMAO-B. researchgate.net This selectivity is a crucial feature for therapeutic agents aimed at treating neurological conditions.

The inhibitory activities of various hydrazinylthiazole derivatives against different enzymes are summarized below.

| Compound Series | Target Enzyme | Most Potent Compound IC50 (µM) | Standard Drug IC50 (µM) |

| 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles nih.gov | α-Amylase | 16.34 ± 2.67 | Acarbose (Not specified in source) |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles nih.gov | α-Amylase | 5.14 ± 0.03 | Acarbose (5.55 ± 0.06) |

| 2-(2-hydrazinyl)thiazole derivative researchgate.net | VEGFR-2 | 0.093 | Sorafenib (0.059) |

Glycation is a non-enzymatic process involving the reaction of sugars with proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. Hydrazinylthiazole derivatives have shown significant antiglycation potential. The mechanism is thought to involve the trapping of reactive dicarbonyl species or the inhibition of the formation of AGEs. In a study of 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles, compounds such as 4-adamantyl-(2-(4-bromobenzylidene)hydrazinyl)thiazole exhibited antiglycation potential comparable to the standard aminoguanidine. nih.gov Another study on fluorinated hydrazinylthiazole derivatives also reported good to excellent antiglycation activity, with IC50 values ranging from 0.393 ± 0.002 to 0.584 ± 0.006 mg/mL, compared to aminoguanidine (IC50 = 0.403 ± 0.001 mg/mL). acs.org

| Compound Series | Antiglycation Activity (IC50) | Standard |

| 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles nih.gov | Comparable to standard | Aminoguanidine |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles acs.org | 0.393 ± 0.002 mg/mL (most potent) | Aminoguanidine (0.403 ± 0.001 mg/mL) |

Computational modeling and molecular docking studies have been instrumental in elucidating the binding modes of hydrazinylthiazole derivatives within the active sites of their biological targets.

α-Amylase: Docking studies of a potent inhibitor, 4-adamantyl-(2-(4-chlorobenzylidene)hydrazinyl)thiazole, with human pancreatic α-amylase revealed a binding energy of -8.833 kcal/mol. nih.gov This strong binding affinity is attributed to specific interactions between the inhibitor and key amino acid residues in the enzyme's active site, confirming its potential as a powerful inhibitor. nih.gov

Fungal Enzymes: In the context of antifungal activity, molecular docking was used to study the interaction of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives with Candida albicans lanosterol C14α-demethylase. The results showed that these compounds fit well into the enzyme's catalytic pocket. The 2-phenyl-thiazole fragment is positioned between the hydrophobic residues Leu376 and Phe233, while an additional phenyl ring on the hydrazinyl moiety fits into a lipophilic subpocket created by Leu121, Phe233, and Thr122. nih.gov

Monoamine Oxidase B (MAO-B): Molecular modeling of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives provided insights into the structural requirements and multiple interactions responsible for their MAO-B inhibitory properties. researchgate.net These computational analyses are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity.

The biological activity of 4-aryl-2-hydrazinylthiazole derivatives can be significantly altered by modifying the substituents on the aryl ring and the hydrazinyl group.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the C4 position of the thiazole are critical. In one study on 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be important for antibacterial activity, whereas a bromo substituent led to inactive compounds. nih.gov For anticancer activity, the presence of an electron-withdrawing group at the para-position of the phenyl nucleus attached to the thiazole ring has been shown to enhance activity. nih.gov

Modifications of the Hydrazinyl Moiety: The group attached to the hydrazinyl nitrogen plays a crucial role in determining the potency and selectivity of the compound. For instance, in a series of MAO-B inhibitors, different (hetero)aromatic substituents linked to the N1 of the hydrazone group were evaluated to establish robust SAR. nih.gov Similarly, in a series of α-amylase inhibitors, various arylidene groups were introduced, and their electronic properties (electron-donating vs. electron-withdrawing) were correlated with inhibitory potency. nih.govacs.org

The thiazole ring and the 2-hydrazinyl group are foundational pharmacophoric features that are essential for the molecular recognition and biological activity of this class of compounds.

Thiazole Ring: The 1,3-thiazole scaffold is a versatile building block in medicinal chemistry, present in numerous bioactive molecules. nih.govnih.gov Its unique electronic properties and ability to form various non-covalent interactions (hydrogen bonds, π-π stacking) make it an excellent anchor for binding to biological targets. nih.gov It serves as a rigid core, correctly orienting the crucial pharmacophoric groups for optimal interaction with receptor sites.

Hydrazinyl Group: The hydrazinyl (-NH-N=) linker is not merely a spacer but an active participant in molecular recognition. It provides hydrogen bond donors and acceptors, which are critical for anchoring the molecule within the active site of an enzyme. Studies comparing 4-phenyl-1,3-thiazole derivatives with and without the C2-hydrazone linkage have demonstrated that the presence of the hydrazone bridge and an additional aromatic ring significantly improves the affinity for the target fungal enzyme, lanosterol C14α-demethylase. nih.gov This highlights the importance of the hydrazinyl moiety in enhancing the binding and, consequently, the biological potency of the compounds. researchgate.netnih.gov The facile chemical accessibility and the potential for structural optimization make 2-(2-hydrazinyl)-1,3-thiazoles an interesting and privileged scaffold in medicinal chemistry. researchgate.net

Rational Design Strategies for Targeted Molecular Recognition and Lead Optimization

The discovery and development of novel therapeutic agents is a complex process that heavily relies on the principles of rational drug design. This approach seeks to optimize the interaction of a small molecule with its biological target, thereby enhancing its efficacy and selectivity. For scaffolds like this compound, which belong to the broader, biologically significant class of hydrazinylthiazoles, rational design strategies are crucial for transforming a promising hit compound into a viable clinical candidate. researchgate.netresearchgate.net These strategies involve iterative modifications of the lead structure to improve its pharmacokinetic and pharmacodynamic properties. Key among these strategies are scaffold hopping, bioisosteric replacement, and the creation of hybrid molecules, all aimed at achieving superior molecular recognition and therapeutic outcomes.

Scaffold hopping and bioisosteric replacement are powerful, intertwined strategies in medicinal chemistry used for lead generation and optimization. nih.govresearchgate.net They aim to modify a molecule's structure to improve its potency, selectivity, synthetic accessibility, and drug-like properties, or to navigate around existing patents while retaining the desired biological activity. nih.govbiosolveit.de

Scaffold hopping , a subset of bioisosteric replacement, is a more drastic modification that involves replacing the central core or framework (the scaffold) of a molecule with a chemically distinct one. biosolveit.de This new scaffold must maintain the critical three-dimensional arrangement of the pharmacophoric elements essential for binding to the biological target. nih.govbiosolveit.de The primary motivations for scaffold hopping are to discover novel chemical entities with improved properties, escape undesirable physicochemical characteristics (like toxicity or poor metabolic stability) associated with the original scaffold, and explore new intellectual property space. nih.govresearchgate.net Computational methods, such as virtual screening and shape-similarity searches, are often employed to identify new scaffolds that can effectively mimic the geometry and interaction patterns of the original lead compound. biosolveit.de

In the context of designing derivatives of this compound, these principles are applied to explore new chemical space. For instance, the thiazole ring itself is a significant platform for rational drug design. researchgate.net Different substituents on the phenyl ring or modifications to the hydrazinyl linker can be considered bioisosteric replacements to probe interactions with a target protein. A more ambitious approach would involve scaffold hopping, where the entire 2-hydrazinylthiazole core is replaced by another heterocyclic system that preserves the spatial orientation of key binding features, such as the bromophenyl group and the hydrogen-bonding capabilities of the hydrazine moiety.

A highly effective strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophoric scaffolds are covalently linked to produce a single chemical entity. This approach aims to leverage the biological activities of the individual components to achieve synergistic effects, improved target specificity, or a multi-target profile. The 2-hydrazinylthiazole moiety is an attractive building block for such hybrid designs due to its synthetic accessibility and its proven role in a wide range of biologically active compounds. researchgate.net

The rational design of these hybrids involves identifying pharmacophores that are known to interact with different sites on a single target or with different biological targets altogether. By incorporating the hydrazinylthiazole core, medicinal chemists can create novel molecular architectures with enhanced therapeutic potential.

Examples of Hybrid Scaffolds Based on Hydrazinylthiazole:

Hydrazinylthiazole-Coumarin Hybrids: Researchers have synthesized hybrid molecules by combining the hydrazinylthiazole scaffold with coumarin, another heterocycle known for its diverse biological activities. These hybrids were designed to act as potential α-amylase inhibitors for the management of diabetes. The design rationale was based on the recognized potential of both thiazole and coumarin scaffolds, aiming to create a new class of compounds with enhanced inhibitory activity. nih.gov

Hydrazinylthiazole-Isatin Hybrids: Another example involves the synthesis of hybrids incorporating isatin, a privileged scaffold in medicinal chemistry. Novel isatin-incorporated thiazolyl hydrazine derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. The combination of these two moieties resulted in compounds with promising activity against various pathogens, including E. coli and Plasmodium falciparum. nanobioletters.com

Hydrazinylthiazole-Quinazolinone Hybrids: Literature surveys have identified that thiazolyl-thio-quinazolinone analogs can display significant inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy. nih.gov This suggests a rational basis for designing hybrids that combine the hydrazinylthiazole core with a quinazolinone moiety to create potent and specific enzyme inhibitors.

The design process for these hybrids often involves a linker, such as the hydrazinyl group in this compound, which connects the different pharmacophoric units. The nature and length of this linker are critical and can be modified to optimize the spatial orientation of the scaffolds for ideal interaction with the biological target. Molecular modeling and docking studies are invaluable tools in this process, providing insights into the potential binding modes and interactions of the designed hybrid molecules within the active site of the target protein. nih.govnih.gov

The table below summarizes selected research findings on hydrazinylthiazole derivatives, illustrating the outcomes of rational design strategies.

| Compound Class | Key Structural Features | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| Isatin-Thiazolyl Hydrazines | Hybrid of 5-bromoisatin and a 4-(4-Bromophenyl)thiazol-2-yl)hydrazone moiety | Antibacterial (E. coli), Antimalarial (P. falciparum) | Compound 4b showed promising antibacterial activity, while compound 4b demonstrated better antimalarial activity than the standard, quinine. | nanobioletters.com |

| Hydrazinyl Thiazole-Coumarin Hybrids | Hybrid of a coumarin scaffold and a hydrazinylthiazole moiety | α-Amylase Inhibition | Synthesized compounds showed good α-amylase inhibitory activity with IC50 values in the low micromolar range, comparable to the standard acarbose. | nih.gov |

| Arylidene-Hydrazinyl-Thiazoles | Thiazole core with arylidene-hydrazinyl side chain and various phenyl substitutions | Anticancer (DHFR Inhibition) | Compounds with a 4-chlorostyryl head (e.g., compounds 5 and 11 ) displayed potent DHFR inhibitory activity, superior to the reference drug trimethoprim (TMP). | nih.gov |

| 4-Adamantyl-Hydrazinylthiazoles | Adamantyl group at the 4-position of the thiazole ring | α-Amylase Inhibition | Compounds 3a (with 4-chlorobenzylidene) and 3j (with 2-chlorobenzylidene) exhibited the highest potency with IC50 values of 16.34 µM and 16.64 µM, respectively. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Bromophenyl)-2-hydrazinylthiazole, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via condensation of 2-bromophenyl-substituted precursors with hydrazine derivatives. For example, palladium-catalyzed direct arylation has been employed to introduce aryl groups at the thiazole C5 position (e.g., using aryl bromides), followed by hydrazine functionalization . Validation includes monitoring reaction progress via TLC, NMR (e.g., disappearance of hydrazine NH signals at δ ~13.96 ppm in DMSO-d₆), and mass spectrometry to confirm molecular weight .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for bromophenyl), thiazole C-H (δ ~8.06 ppm), and hydrazine NH (δ ~13.96 ppm, broad singlet). 13C NMR typically shows carbonyl/thiazole carbons at δ 180–190 ppm and bromophenyl carbons at δ 120–140 ppm .

- Mass Spectrometry : High-resolution ESI-MS can confirm the exact mass (e.g., calculated for C₉H₈BrN₃S: 340.0784) .

Q. What are the standard protocols for evaluating the biological activity of this compound?

- Methodological Answer : Initial screening against microbial targets (e.g., Mycobacterium tuberculosis) involves determining minimum inhibitory concentrations (MIC) using microbroth dilution assays. For example, phenyl-substituted analogs of 2-hydrazinylthiazoles show MIC values as low as 6.4 μM . Solubility in DMSO or methanol should be confirmed prior to assays, as poor solubility (common in bromophenyl derivatives) may require derivatization .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Palladium-catalyzed direct arylation is highly regioselective for thiazole C5 positions. For example, intramolecular cyclization of 4-(2-bromophenyl)-2-methylthiazole derivatives forms phenanthrothiazoles with >90% yield. Computational modeling (DFT) can predict reactive sites, while X-ray crystallography (e.g., SHELXL refinement) validates regiochemistry .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

- Methodological Answer : Discrepancies in MIC values (e.g., phenyl vs. pyridyl substitutions reducing activity from 6.4 μM to >300 μM) can be analyzed via SAR studies. Molecular docking (e.g., using Mycobacterium tuberculosis enoyl-ACP reductase) identifies critical interactions, while meta-analysis of substituent effects (e.g., electron-withdrawing groups enhancing activity) guides rational design .

Q. How is X-ray crystallography applied to determine the solid-state structure of this compound derivatives?

- Methodological Answer : Single crystals are grown via slow evaporation (e.g., in DMSO/EtOH). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via Olex2) reveal bond lengths and angles. For example, hydrazinyl-thiazole derivatives exhibit planar geometries with intramolecular H-bonding (N–H⋯N), confirmed by ORTEP diagrams .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : In silico tools like SwissADME or pkCSM predict logP (lipophilicity), solubility, and bioavailability. For bromophenyl-thiazoles, logP values >3 indicate potential blood-brain barrier penetration, while topological polar surface area (TPSA) <60 Ų suggests oral bioavailability .

Q. How are hydrazinylthiazole derivatives stabilized against hydrolytic degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.